molecular formula C9H10N2O4 B12465728 Methyl 4-amino-5-methyl-2-nitrobenzoate

Methyl 4-amino-5-methyl-2-nitrobenzoate

Cat. No.: B12465728
M. Wt: 210.19 g/mol
InChI Key: SSSVKABSHKQZAS-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and contains both amino and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-methyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-amino-5-methylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Methyl 4-amino-5-methyl-2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-amino-5-methyl-2-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 4-amino-5-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,10H2,1-2H3

InChI Key

SSSVKABSHKQZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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